2-(3-Bromophenyl)butanedinitrile
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Overview
Description
2-(3-Bromophenyl)butanedinitrile is an organic compound characterized by a bromophenyl group attached to a butanedinitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)butanedinitrile typically involves the reaction of 3-bromophenylacetonitrile with a suitable nitrile source under controlled conditions. The reaction can be carried out using a variety of solvents and catalysts to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the bromination of phenylacetonitrile followed by subsequent nitrilation steps. The process is optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)butanedinitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of substituted nitriles or halides.
Scientific Research Applications
2-(3-Bromophenyl)butanedinitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity in various assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)butanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-(3-Bromophenyl)butanedinitrile is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(3-Chlorophenyl)butanedinitrile
2-(3-Fluorophenyl)butanedinitrile
2-(3-Iodophenyl)butanedinitrile
These compounds differ in the halogen atom attached to the phenyl ring, which can influence their chemical reactivity and biological activity.
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Properties
IUPAC Name |
2-(3-bromophenyl)butanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-2-8(6-10)9(7-13)4-5-12/h1-3,6,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFUVYPQEKFWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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